molecular formula C14H11F3N2O2S B6427184 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine CAS No. 2326234-24-4

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine

Cat. No.: B6427184
CAS No.: 2326234-24-4
M. Wt: 328.31 g/mol
InChI Key: GFTQGEDHLGPSRA-UHFFFAOYSA-N
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Description

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a benzenesulfonyl moiety, which is further connected to a pyrrolo[3,4-b]pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with a suitable pyrrolo[3,4-b]pyridine derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like acetonitrile or dichloromethane are often used to dissolve the reactants and facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully monitored and controlled to ensure consistent quality and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction can produce sulfides or thiols .

Scientific Research Applications

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly as a lead compound for new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

6-[4-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2S/c15-14(16,17)11-3-5-12(6-4-11)22(20,21)19-8-10-2-1-7-18-13(10)9-19/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTQGEDHLGPSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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